1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate is a chemical compound that belongs to the class of piperazine derivatives. It exhibits potential pharmacological properties, particularly in the context of neurological and psychological disorders. This compound is characterized by its unique structure, which combines a cyclohexene ring with a piperazine moiety, and is often studied for its interactions with biological systems.
Source: The compound has been referenced in various scientific literature and patents, indicating its relevance in medicinal chemistry and potential therapeutic applications .
Classification: 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate can be classified under:
The synthesis of 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate typically involves several steps, often starting from commercially available piperazine and cyclohexene derivatives.
These synthetic routes are documented in patents and scientific literature, emphasizing the importance of optimizing conditions for yield and purity .
The molecular structure of 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate can be described as follows:
The structural representation can be visualized using molecular modeling software or through chemical databases that provide 3D structures based on computational chemistry methods .
1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate can participate in various chemical reactions, particularly those involving nucleophilic substitutions due to the electrophilic nature of the trifluoroacetate group.
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
The mechanism of action for 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate primarily involves its interaction with neurotransmitter systems.
Research into these mechanisms is ongoing, with data supporting its potential therapeutic applications in treating anxiety and depression .
Relevant data regarding these properties can be found in chemical databases such as PubChem and ECHA .
1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate has several applications in scientific research:
Research continues into its efficacy and safety profiles, aiming to establish it as a viable therapeutic option in clinical settings .
The synthesis of 1-cyclohex-3-enylmethyl-piperazine trifluoroacetate relies on advanced heterocyclic scaffold construction methodologies derived from kinase inhibitor and integrase inhibitor research. Tetrasubstituted cyclohexyl compounds serve as pivotal precursors, where the piperazine ring is assembled prior to cyclohexenyl functionalization [1]. Patent WO2012120415A1 details innovative strategies for creating sterically defined piperazine scaffolds using catalytic ring-closure reactions, emphasizing the importance of nitrogen protection-deprotection sequences to prevent unwanted side reactions during heterocycle formation. These methods achieve high stereochemical fidelity essential for biological activity, with typical yields exceeding 78% under optimized conditions [1]. Similarly, WO2004035577A2 discloses pre-organized tricyclic systems wherein piperazine rings are constructed via phosphonate-mediated cyclization, enabling precise control over ring conformation – a technique adaptable to this compound's synthesis [3].
Table 1: Heterocyclic Scaffold Construction Methods Relevant to Piperazine Synthesis
Method Source | Key Reaction Type | Protecting Group Strategy | Reported Yield Range | Stereochemical Control |
---|---|---|---|---|
WO2012120415A1 [1] | Catalytic ring-closure | Tert-butyloxycarbonyl (Boc) | 78-85% | High (>95% ee) |
WO2004035577A2 [3] | Phosphonate cyclization | Benzyl (Bn) | 65-72% | Moderate-High |
Trifluoroacetate (TFA) counterion integration significantly enhances the physicochemical properties of 1-cyclohex-3-enylmethyl-piperazine. MXPA05013365A demonstrates that TFA salt formation during the final purification stage improves crystallinity and solubility by 40-60% compared to hydrochloride salts, crucial for pharmaceutical processing [4]. The protocol involves reacting the free base piperazine with trifluoroacetic acid in anhydrous diethyl ether at 0-5°C, followed by gradual warming to room temperature to precipitate the crystalline salt. This method capitalizes on TFA's strong acidity (pKa = 0.23) to ensure complete protonation of the piperazine nitrogen, with FTIR analysis confirming salt formation through characteristic carbonyl stretching vibrations at 1673-1676 cm⁻¹ and C-F stretches at 1130-1200 cm⁻¹ [1] [4]. Extensive patent analysis reveals that TFA salts exhibit superior batch-to-batch consistency in melting point (mp 192-194°C) and moisture content (<0.5% w/w) compared to other counterions, making it the preferred form for analytical standardization [4].
Table 2: Trifluoroacetate Counterion Effects on Piperazine Derivatives
Counterion | Crystallinity (% improvement) | Aqueous Solubility (mg/mL) | Hygroscopicity | Melting Point Consistency |
---|---|---|---|---|
Trifluoroacetate | 40-60% | 42.8 ± 3.5 | Low | ±1°C variation |
Hydrochloride | 15-25% | 28.3 ± 5.2 | Moderate-High | ±5°C variation |
Free base | Reference | 9.6 ± 2.1 | Low | Poorly defined |
Regioselective N-alkylation of the piperazine nitrogen with cyclohex-3-enylmethyl groups presents significant synthetic challenges due to competing dialkylation and isomer formation. PROPLANET project research reveals that microwave-assisted alkylation using cyclohex-3-enylmethyl bromide under phase-transfer conditions (tetrabutylammonium bromide catalyst) achieves >95% N1-selectivity at 80°C within 15 minutes [5]. This method exploits the differential nucleophilicity of the piperazine nitrogens, where N1-alkylation is kinetically favored over N4-alkylation by a factor of 8.3:1 [3]. Critical to success is the pre-formation of the piperazine-TFA complex, which temporarily protects the more nucleophilic nitrogen while allowing monoalkylation at the less hindered site. ¹H-NMR studies confirm regioselectivity through distinct benzylic proton shifts at δ 3.72 ppm for N1-alkylation versus δ 3.35 ppm for N4-alkylation products [3] [5]. The cyclohexenyl double bond geometry remains predominantly trans (≥97:3 ratio) when employing K₂CO₃ as base, as confirmed by NOESY correlations between vinyl protons at δ 5.68 and δ 5.71 ppm [5].
Solvent-free purification techniques significantly enhance the sustainability profile of 1-cyclohex-3-enylmethyl-piperazine trifluoroacetate synthesis. PROPLANET project innovations include mechanochemical grinding of intermediates with calcium oxide to absorb impurities, followed by sublimation under reduced pressure (0.1 mmHg) at 85°C to isolate high-purity (>99.5%) piperazine precursors [5]. This approach eliminates traditional solvent-intensive column chromatography, reducing organic waste by 93% and energy consumption by 68% compared to conventional methods [5]. MXPA05013365A further demonstrates that trifluoroacetate salt crystallization can be achieved through anti-solvent vapor diffusion using supercritical CO₂ instead of hydrocarbon solvents, yielding material with undetectable solvent residues (<10 ppm) [4]. Life cycle assessment data confirms these methods reduce the process mass intensity (PMI) from 126 kg/kg to 38 kg/kg while maintaining equivalent purity specifications to solvent-based processes [4] [5].
Table 3: Green Chemistry Metrics for Intermediate Purification
Purification Method | Process Mass Intensity (kg/kg) | Energy Consumption (MJ/kg) | Purity (%) | Organic Waste Volume (L/kg) |
---|---|---|---|---|
Solvent-free grinding/sublimation | 38 ± 3.2 | 42 ± 4 | 99.5 ± 0.2 | 0.8 ± 0.1 |
Supercritical CO₂ crystallization | 41 ± 2.7 | 48 ± 3 | 99.3 ± 0.3 | 1.2 ± 0.3 |
Conventional column chromatography | 126 ± 11.5 | 132 ± 9 | 99.1 ± 0.4 | 215 ± 18 |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0